molecular formula C25H21N3O4S B2458629 N-(3,4-dimethylphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 902904-21-6

N-(3,4-dimethylphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2458629
CAS No.: 902904-21-6
M. Wt: 459.52
InChI Key: NLDBOWFINMUFHV-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core, a furan ring, and a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide typically involves multiple steps. The initial step often includes the formation of the benzofuro[3,2-d]pyrimidine core through a cyclization reaction. This is followed by the introduction of the furan ring and the dimethylphenyl group via substitution reactions. The final step involves the formation of the thioacetamide linkage under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The furan ring and dimethylphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide is unique due to its combination of a benzofuro[3,2-d]pyrimidine core, a furan ring, and a dimethylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S/c1-15-9-10-17(12-16(15)2)26-21(29)14-33-25-27-22-19-7-3-4-8-20(19)32-23(22)24(30)28(25)13-18-6-5-11-31-18/h3-12H,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDBOWFINMUFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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